molecular formula C17H15NO3 B023709 (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone CAS No. 118995-17-8

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Cat. No. B023709
M. Wt: 281.3 g/mol
InChI Key: XWBOGYZALFWLOF-WBMJQRKESA-N
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Description

"(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone" is a compound of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound, like other oxazolidinones, is used as a chiral auxiliary and reagent in the synthesis of various organic compounds, offering a pathway to enantiomerically pure products.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves stereoselective or diastereoselective methodologies to obtain the desired chiral purity. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been reported, highlighting the versatility of oxazolidinones as precursors in synthetic organic chemistry (Wee & Mcleod, 2003).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of oxazolidinone derivatives. For example, the crystal structure of certain oxazolidinone compounds has been analyzed to understand their stereochemical properties and how they might influence reactivity and interaction with other molecules (Abell, Taylor & Oldham, 1996).

Scientific Research Applications

Novel Antibacterial Agents

Oxazolidinones have been identified as a novel class of synthetic antimicrobial agents with a unique mechanism for inhibiting protein synthesis. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has shown high activity in vivo against infections due to gram-positive pathogens, demonstrating the potential of oxazolidinones as alternative treatments for serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Improvement of Biological Profiles

Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit is highlighted by the application patents that detail oxazolidinone derivatives with enhanced activity, showcasing significant research and development efforts to find potent antibacterial agents with potentially novel spectra of activity (Poce et al., 2008).

Resistance Challenges and Mechanisms

The emergence of linezolid-resistant Staphylococcus poses significant challenges for treating infections caused by these organisms. Research systematically reviews the epidemiological, microbiological, and clinical features of linezolid-resistant Staphylococcus infections, emphasizing the need for novel agents or strategies to overcome resistance mechanisms (Gu et al., 2013).

properties

IUPAC Name

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOGYZALFWLOF-WBMJQRKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550469
Record name (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

CAS RN

118995-17-8
Record name (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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